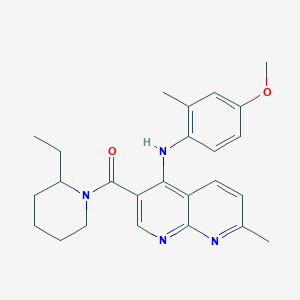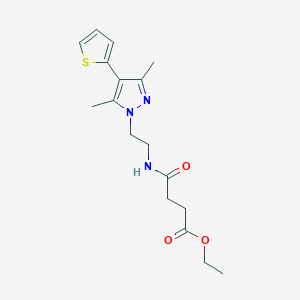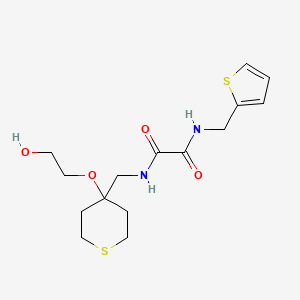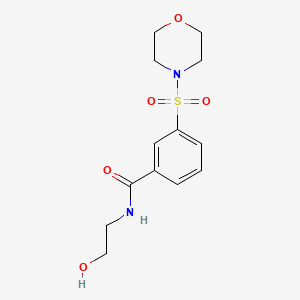
3-(2-ethylpiperidine-1-carbonyl)-N-(4-methoxy-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-ethylpiperidine-1-carbonyl)-N-(4-methoxy-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a naphthyridine core, and a methoxy-substituted phenyl group, making it a unique molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethylpiperidine-1-carbonyl)-N-(4-methoxy-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the methoxy-substituted phenyl group and the piperidine ring. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its pure form.
化学反应分析
Types of Reactions
3-(2-ethylpiperidine-1-carbonyl)-N-(4-methoxy-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.
科学研究应用
Chemistry
In chemistry, 3-(2-ethylpiperidine-1-carbonyl)-N-(4-methoxy-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding. Its structural features allow it to interact with various biological targets, making it useful for investigating biochemical pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development and pharmacological studies.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of 3-(2-ethylpiperidine-1-carbonyl)-N-(4-methoxy-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Methoxy-4-methylphenol: This compound shares the methoxy-substituted phenyl group but lacks the naphthyridine core and piperidine ring.
4-Methoxyphenylboronic acid: Similar in having a methoxy-substituted phenyl group, but differs significantly in structure and reactivity.
Uniqueness
3-(2-ethylpiperidine-1-carbonyl)-N-(4-methoxy-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine is unique due to its combination of a piperidine ring, naphthyridine core, and methoxy-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
IUPAC Name |
(2-ethylpiperidin-1-yl)-[4-(4-methoxy-2-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2/c1-5-18-8-6-7-13-29(18)25(30)21-15-26-24-20(11-9-17(3)27-24)23(21)28-22-12-10-19(31-4)14-16(22)2/h9-12,14-15,18H,5-8,13H2,1-4H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQBYRWURXOGJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=C(C=C(C=C4)OC)C)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-chlorobenzoyl)-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2706358.png)
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2706360.png)
![8,9-Dimethoxy-2-methyl-5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2706361.png)
![N-(3,4-dimethoxyphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2706362.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2706365.png)




![N-[(4-fluorophenyl)methyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2706373.png)
![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2706376.png)
![2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}-3-methoxypyrazine](/img/structure/B2706379.png)
![methyl 4-({[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]carbamoyl}formamido)benzoate](/img/structure/B2706380.png)
